molecular formula C18H20BrNO3 B5972884 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 6082-25-3

2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B5972884
CAS RN: 6082-25-3
M. Wt: 378.3 g/mol
InChI Key: POMGCVNKGAEBLW-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as BMEA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMEA is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making BMEA a potential therapeutic agent for the treatment of type 2 diabetes.

Mechanism of Action

2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide exerts its pharmacological effects by inhibiting PTP1B, which is a negative regulator of insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. This results in improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to reduce body weight gain and adiposity in obese mice. These effects are likely due to the inhibition of PTP1B and the resulting improvement in insulin signaling and glucose uptake.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide in laboratory experiments is its high potency and selectivity for PTP1B inhibition. This allows for precise modulation of insulin signaling pathways and glucose homeostasis. However, one limitation of using 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is its potential toxicity and off-target effects, which must be carefully monitored in experimental settings.

Future Directions

There are several potential future directions for research on 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide and its therapeutic applications. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide. In addition, further studies are needed to elucidate the long-term effects of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide on glucose homeostasis and insulin sensitivity, as well as its potential use in combination with other therapies for the treatment of type 2 diabetes. Finally, studies on the pharmacokinetics and toxicity of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide are needed to assess its potential for clinical use.

Synthesis Methods

2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 4-methoxyphenethylamine. The final product is obtained through a series of purification steps.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a potent inhibitor of PTP1B, with an IC50 value of 3.7 nM. In vivo studies in mice have demonstrated that 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide improves glucose tolerance and insulin sensitivity, and reduces body weight gain in high-fat diet-induced obese mice.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-13-3-8-17(16(19)11-13)23-12-18(21)20-10-9-14-4-6-15(22-2)7-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMGCVNKGAEBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362290
Record name 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

CAS RN

6082-25-3
Record name 2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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